N-Cyclopropyl Bimatoprost
Overview
Description
“N-Cyclopropyl Bimatoprost” is a prostaglandin analog . It can be used in the study of epithelial-related conditions .
Synthesis Analysis
The synthesis of Bimatoprost involves a process where a compound of formula (III) is reacted with ethylamine in the presence of a suitable solvent . The deprotection of the compound obtained in step a) results in Bimatoprost .
Molecular Structure Analysis
“N-Cyclopropyl Bimatoprost” is a prostaglandin analog . It is structurally related to prostaglandin F2α .
Chemical Reactions Analysis
The chemical reactions involving “N-Cyclopropyl Bimatoprost” are complex and involve multiple steps. For instance, the suspected samples were screened by ultra-high-performance liquid chromatography tandem high-resolution mass spectrometry (UPLC-Q-TOF–MS), followed by purification and extraction through silica-gel column chromatography and preparative high-performance liquid chromatography (HPLC) .
Physical And Chemical Properties Analysis
“N-Cyclopropyl Bimatoprost” has a molecular weight of 427.58 . It is soluble in DMF, DMSO, and Ethanol . It is stored at -20°C .
Scientific Research Applications
- Bimatoprost SR is an intracameral, sustained-release implant used for glaucoma treatment. It effectively lowers intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension . The implant provides medication reduction through 6 months in most eyes and up to 12 months in approximately 40% of eyes .
- Key Points:
Glaucoma Therapy
Ocular Drug Delivery
Niosomal Formulations
Safety And Hazards
Future Directions
Bimatoprost implant (Durysta™), developed by Allergan, is a sustained-release drug delivery system containing bimatoprost . It received its first approval in March 2020, in the USA, for use to reduce intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . Allergan’s clinical development program for bimatoprost implant is ongoing .
properties
IUPAC Name |
(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLPNGMQVSAVIX-DVTMXPNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl Bimatoprost |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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